molecular formula C27H43F2N3O5 B1671424 Gemcitabine elaidate CAS No. 210829-30-4

Gemcitabine elaidate

カタログ番号 B1671424
CAS番号: 210829-30-4
分子量: 527.6 g/mol
InChIキー: HESSNRGIEVBPRB-QDDPNBLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gemcitabine elaidate is a lipophilic prodrug form of the nucleoside analog gemcitabine . It contains an elaidic acid moiety and inhibits growth of gemcitabine-sensitive cells but not cytarabine-resistant or gemcitabine-resistant cells .


Synthesis Analysis

Gemcitabine elaidate is converted into its active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase upon hydrolysis intracellularly by esterases . The synthesis of gemcitabine elaidate involves chemical modification by conjugation with cell-penetrating peptides .


Molecular Structure Analysis

The molecular formula of Gemcitabine elaidate is C27H43F2N3O5 . The exact mass is 527.32 and the molecular weight is 527.644 .


Chemical Reactions Analysis

Gemcitabine elaidate is a prodrug that is transformed into its active metabolites. These metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumour growth and promoting apoptosis of malignant cells . The gemcitabine reaction pathway has been recently investigated .


Physical And Chemical Properties Analysis

Gemcitabine elaidate has a density of 1.2±0.1 g/cm3, a boiling point of 631.4±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.2 mmHg at 25°C . Its molar refractivity is 136.2±0.5 cm3 .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Oncology, specifically the treatment of Pancreatic Cancer .

Summary of the Application

Gemcitabine Elaidate has been used in combination with ONC201 for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model . This combination therapy targets death receptor 5 (DR5) to induce apoptosis .

Methods of Application

The study used a lipid-gemcitabine (L_GEM) conjugate, which is more stable and enters the cells by passive diffusion . The efficacy of L_GEM and ONC201 was evaluated in PC cells and in a "KrasLSL-G12D; p53LoxP; Pdx1-CreER (KPC) triple mutant xenograft tumor-bearing mice .

Results or Outcomes

The combination of ONC201 and L_GEM showed a superior inhibitory effect on the growth of MIA PaCa-2 cells . In the in-vivo study, this combination prevented neoplastic proliferation via AKT/ERK blockade to overcome chemoresistance and increased T-cell tumor surveillance .

Neovasculature-Specific Delivery for Pancreatic Cancer Treatment

Specific Scientific Field

This application is in the field of Nanomedicine and Oncology, specifically for the treatment of Pancreatic Cancer .

Summary of the Application

Gemcitabine Elaidate has been used in the development of Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery to treat Pancreatic Cancer .

Methods of Application

The study investigated the antitumor activity of Gemcitabine Elaidate and further designed an appropriate nano-liposomal formulation in combination with Palmitoyl-DL-carnitine chloride as a Protein kinase C (PKC) inhibitor .

Results or Outcomes

The combination therapy in a nano-liposomal carrier resulted in enhanced cellular uptake, inhibition of angiogenesis potential, and augmented anticancer potency in both 2D and 3D in vitro models of pancreatic tumors .

Treatment of Advanced Solid Tumors

Specific Scientific Field

This application is in the field of Oncology, specifically for the treatment of Advanced Solid Tumors .

Summary of the Application

Gemcitabine Elaidate has been used in combination with cisplatin for the treatment of a variety of solid tumors, including bladder, breast, ovarian, biliary tract, and advanced non-small cell lung cancer (NSCLC) .

Results or Outcomes

Treatment of Non-small-cell Lung Cancer

Specific Scientific Field

This application is in the field of Oncology, specifically for the treatment of Non-small-cell Lung Cancer .

Summary of the Application

Gemcitabine Elaidate has been used in trials studying the treatment of Non-small-cell Lung Cancer .

Results or Outcomes

Treatment of Metastatic Pancreatic Adenocarcinoma

Specific Scientific Field

This application is in the field of Oncology, specifically for the treatment of Metastatic Pancreatic Adenocarcinoma .

Summary of the Application

Gemcitabine Elaidate has been used in trials studying the treatment of Metastatic Pancreatic Adenocarcinoma .

Results or Outcomes

Treatment of Advanced Solid Tumours

Specific Scientific Field

This application is in the field of Oncology, specifically for the treatment of Advanced Solid Tumours .

Summary of the Application

Gemcitabine Elaidate has been used in combination with cisplatin for the treatment of a variety of solid tumors .

Results or Outcomes

Treatment of Non-small-cell Lung Cancer

Specific Scientific Field

This application is in the field of Oncology, specifically for the treatment of Non-small-cell Lung Cancer .

Summary of the Application

Gemcitabine Elaidate has been used in trials studying the treatment of Non-small-cell Lung Cancer .

Results or Outcomes

Treatment of Metastatic Pancreatic Adenocarcinoma

Specific Scientific Field

This application is in the field of Oncology, specifically for the treatment of Metastatic Pancreatic Adenocarcinoma .

Summary of the Application

Gemcitabine Elaidate has been used in trials studying the treatment of Metastatic Pancreatic Adenocarcinoma .

Results or Outcomes

Treatment of Advanced Solid Tumours

Specific Scientific Field

This application is in the field of Oncology, specifically for the treatment of Advanced Solid Tumours .

Summary of the Application

Gemcitabine Elaidate has been used in combination with cisplatin for the treatment of a variety of solid tumors .

Safety And Hazards

Gemcitabine elaidate may cause skin irritation, genetic defects, and may damage fertility or the unborn child . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

将来の方向性

Gemcitabine is being repurposed to have better anticancer effects . Two methods were discussed that could improve the anticancer effect of gemcitabine. The first is a chemical modification by conjugation with cell-penetrating peptides. The other method is combining gemcitabine with repurposed drugs .

特性

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNRGIEVBPRB-QDDPNBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175308
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemcitabine elaidate

CAS RN

210829-30-4
Record name Gemcitabine elaidate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcitabine elaidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE ELAIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemcitabine elaidate
Reactant of Route 2
Reactant of Route 2
Gemcitabine elaidate
Reactant of Route 3
Gemcitabine elaidate
Reactant of Route 4
Gemcitabine elaidate
Reactant of Route 5
Gemcitabine elaidate
Reactant of Route 6
Gemcitabine elaidate

Citations

For This Compound
48
Citations
B Venugopal, TRJ Evans - Drugs of the Future, 2011 - access.portico.org
Gemcitabine is an established chemotherapeutic agent for the treatment of a variety of malignancies, including pancreatic, bladder, breast and non-small cell lung cancers. Gemcitabine …
Number of citations: 2 access.portico.org
A Patel, A Saraswat, H Patel, ZS Chen, K Patel - Cancers, 2022 - mdpi.com
… Gemcitabine Elaidate. The present study is aimed towards investigating the antitumor activity of Gemcitabine Elaidate … liposomal carrier incorporating Gemcitabine Elaidate and Palmitoyl…
Number of citations: 5 www.mdpi.com
R Mahato, V Kumar, B Sethi, D Staller - Research Square, 2023 - ncbi.nlm.nih.gov
… A) MTT-based cytotoxicity assay of gemcitabine (GEM) and gemcitabine elaidate (CP-4126, L_GEM) at different concentrations and time points. MiA PaCa-2 cells were treated with …
Number of citations: 5 www.ncbi.nlm.nih.gov
X Su, Z Wang, S Duan - Journal of the National Cancer Center, 2023 - Elsevier
… cells and CAFs, the authors replaced gemcitabine with gemcitabine elaidate and IL-12 with IL-12 … release of exosomes loaded with gemcitabine elaidate by promoting the membrane …
Number of citations: 0 www.sciencedirect.com
O Abdel-Rahman - Clinical and Translational Oncology, 2019 - Springer
… The study population comprised patients included in two clinical trials of metastatic pancreatic cancer (NCT01124786—which compared gemcitabine elaidate versus gemcitabine; …
Number of citations: 28 link.springer.com
SS Mullapudi, JN Rahmat, R Mahendran… - … , Biology and Medicine, 2022 - Elsevier
… serve as a drug carrier, albumin nanoparticles are likely to have a higher drug loading capacity, and a variety of hydrophobic drugs such as paclitaxel, DTX, and gemcitabine elaidate (…
Number of citations: 3 www.sciencedirect.com
S Yuan, W Mu, S Liu, M Liu, Z Xia, S Liang, T Gao… - ACS …, 2023 - ACS Publications
… to facilitate the transport of gemcitabine elaidate, which heavily … lipid-like prodrug gemcitabine elaidate, and C18 ceramide … the low toxicity of gemcitabine elaidate to CAFs (Figure 2c). …
Number of citations: 1 pubs.acs.org
B Sun, JN Bte Rahmat, HJ Kim, R Mahendran… - Advanced …, 2022 - Wiley Online Library
… challenges, a photodynamic-chemotherapy approach is developed comprising tumor-targeting glycosylated nanocarriers, coloaded with chlorin e6 (Ce6) and gemcitabine elaidate (…
Number of citations: 12 onlinelibrary.wiley.com
B Venugopal, A Awada, TRJ Evans, S Dueland… - Cancer chemotherapy …, 2015 - Springer
Background CP-4126 (gemcitabine elaidate, previously CO-101) is a lipid–drug conjugate of gemcitabine designed to circumvent human equilibrative nucleoside transporter1-related …
Number of citations: 15 link.springer.com
FE Stuurman, MP Lolkema… - The Journal of …, 2013 - Wiley Online Library
… 12, 13 The pharmaceutical formulation of CO-101 used in these clinical studies contains 15 mg/mL of gemcitabine elaidate solubilized in purified phospholipids. Recently, another …
Number of citations: 11 accp1.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。